molecular formula C8H10ClNO2S B3136635 N-[(4-chlorophenyl)methyl]methanesulfonamide CAS No. 42060-30-0

N-[(4-chlorophenyl)methyl]methanesulfonamide

Cat. No.: B3136635
CAS No.: 42060-30-0
M. Wt: 219.69 g/mol
InChI Key: CRYRIYLKDDYXOB-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]methanesulfonamide (CAS 42060-30-0) is a high-purity chemical compound serving as a valuable building block in medicinal chemistry and drug discovery research. This compound has demonstrated significant research utility as a ligand in structural biology studies, specifically in the crystallographic analysis of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a well-validated therapeutic target for diabetes and obesity, making this compound a key scaffold for the development of novel inhibitors . With a molecular formula of C 8 H 10 ClNO 2 S and a molecular weight of 219.69 g/mol, this methanesulfonamide derivative is characterized by its high purity, consistently at 90% or higher . Its structural features make it a versatile intermediate for the synthesis of more complex molecules, including bis-heterocyclic compounds explored for antimicrobial and cytotoxic activities . Researchers utilize this compound in various applications, from hit-to-lead optimization to investigating protein-ligand interaction mechanisms. This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, adhering to all relevant laboratory safety protocols. Please refer to the provided Safety Data Sheet (SDS) for comprehensive hazard and handling information. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYRIYLKDDYXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259599
Record name N-[(4-Chlorophenyl)methyl]methanesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID801259599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42060-30-0
Record name N-[(4-Chlorophenyl)methyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42060-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Chlorophenyl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-chlorophenyl)methyl]methanesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with methanesulfonamide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[(4-chlorophenyl)methyl]methanesulfonamide applications in scientific research are broad, encompassing chemistry, biology, medicine, and industry. As a sulfonamide, this compound is of interest because sulfonamides have demonstrated biological activities, especially as antimicrobial agents.

Scientific Research Applications

  • Chemistry this compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology It is studied for its potential biological activity, including antimicrobial properties.
  • Medicine The compound is investigated for potential therapeutic applications, such as in the development of new drugs.
  • Industry this compound is utilized in the production of specialty chemicals and materials.

Illustrative Compounds with Sulfonamide Groups and Their Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)benzenesulfonamideContains a chlorophenyl group and a sulfonamideAntimicrobial
1,3-Diarylpyrazolyl-acylsulfonamidesFeatures a pyrazole core with a sulfonamideAnti-tuberculosis
5-Cyclopropyl-4-(piperidin-3-yl)benzenesulfonamideSimilar piperidine structurePotential anti-inflammatory

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares N-[(4-chlorophenyl)methyl]methanesulfonamide with structurally related methanesulfonamides:

Compound Name (Identifier) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties & Applications Reference
This compound (4-Cl-C₆H₄)-CH₂- C₈H₁₀ClNO₂S 219.69 Lipophilic; potential H-bonding capacity
N-(4-fluorophenyl)methanesulfonamide (CICPIO) 4-F-C₆H₄- C₇H₇FNO₂S 203.19 Electron-withdrawing F enhances acidity; used in crystallography studies
N-(2,5-dichlorophenyl)methanesulfonamide (WIHGUQ) 2,5-Cl₂-C₆H₃- C₇H₆Cl₂NO₂S 253.10 Steric hindrance from Cl substituents; low solubility
N-(3-methylphenyl)methanesulfonamide (VIDKOJ) 3-CH₃-C₆H₄- C₈H₁₁NO₂S 199.24 Electron-donating CH₃ reduces acidity; used in structural analyses
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl-2-NO₂-C₆H₃- + acetamide C₉H₉ClN₂O₅S 316.75 Nitro group increases reactivity; precursor for heterocycles
Drinabant (AVE 1625) Bis(4-Cl-C₆H₄)-CH- + azetidine C₂₃H₂₀Cl₂F₂N₂O₂S 497.39 Cannabinoid receptor antagonist; complex structure
Key Observations:
  • Electron-donating groups (CH₃): Reduce acidity and may improve solubility in polar solvents . Steric Effects: Ortho-substituted Cl (e.g., 2,5-dichloro in WIHGUQ) introduces steric hindrance, affecting crystal packing and intermolecular interactions .
  • Lipophilicity : Chlorinated derivatives (e.g., the target compound and Drinabant) exhibit higher lipophilicity compared to fluorinated or methylated analogs, which may influence bioavailability or membrane permeability .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing :

    • In N-(4-chlorophenyl)methyl derivatives , the para-Cl substituent facilitates planar arrangements in crystal lattices, as seen in related compounds like CEGKAC (a sulfonamide-oxadiazole hybrid) .
    • Nitro-substituted analogs (e.g., ) exhibit twisted nitro groups relative to the benzene ring, leading to distinct hydrogen-bonding patterns (e.g., C–H⋯O interactions) .
  • Spectroscopic Data :

    • ¹H NMR : The target compound’s benzyl protons (CH₂) resonate near δ 4.2–4.5 ppm, while aromatic protons (4-Cl-C₆H₄) appear as doublets near δ 7.3–7.5 ppm, consistent with para-substituted aryl groups .
    • IR Spectroscopy : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹, with variations depending on substituent electronic effects .

Biological Activity

N-[(4-chlorophenyl)methyl]methanesulfonamide, a sulfonamide derivative, has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_{8}H10_{10}ClN1_{1}O2_{2}S
  • CAS Number : 42060-30-0

This compound features a chlorophenyl group attached to a methanesulfonamide moiety, which is significant for its biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. Notably, it may inhibit certain enzymes or proteins involved in cell proliferation, making it a candidate for anticancer therapy.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have shown moderate to strong activity against:

  • Salmonella typhi
  • Bacillus subtilis

However, its efficacy varies across different strains, with some showing only weak activity . The mechanism behind its antimicrobial action likely involves disruption of bacterial cell processes.

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells by:

  • Inhibiting cell cycle progression
  • Triggering apoptotic pathways

For example, compounds structurally similar to this compound have shown significant pro-apoptotic effects in various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound and related compounds:

  • Antimicrobial Screening :
    • A study demonstrated that this compound had an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Salmonella typhi, indicating strong antibacterial activity .
  • Cytotoxicity Assays :
    • In assays involving A549 and HCT116 cells, the compound induced late apoptosis at significant rates (up to 93% in certain conditions), suggesting robust anticancer potential .
  • Enzyme Inhibition Studies :
    • The compound exhibited strong inhibitory activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative disease research .

Data Tables

The following table summarizes the biological activities and characteristics of this compound:

Biological Activity Details References
AntimicrobialStrong activity against Salmonella typhi (MIC 8 µg/mL)
CytotoxicityInduces apoptosis in A549 and HCT116 cells
Enzyme InhibitionStrong AChE inhibition
MechanismInhibits cell proliferation enzymes

Q & A

Q. What are the common synthetic routes for N-[(4-chlorophenyl)methyl]methanesulfonamide?

  • Methodological Answer : The synthesis typically involves alkylation or sulfonylation of 4-chlorobenzylamine derivatives. Key methods include:
  • Methylation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) in solvents like DMF or DMSO at elevated temperatures .
  • Photoredox Catalysis : A redox-neutral approach using organic photocatalysts (e.g., 4CzIPN or Ru(bpy)₃(PF₆)₂) to facilitate C–N bond formation under mild conditions, yielding derivatives with high enantiomeric purity .
  • Azetidine Functionalization : For analogs, azetidine intermediates are synthesized via phase-transfer catalysis with tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) in toluene .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
MethylationMethanesulfonyl chloride, NaOH, DMF70–85
Photoredox Catalysis4CzIPN, Diisopropylamine, DMF, RT70–73
Azetidine DerivatizationTDA-1, K₃PO₄, Toluene60–75

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : X-ray crystallography is the primary method. Key steps include:
  • Data Collection : Single-crystal diffraction using synchrotron radiation or lab-based X-ray sources.
  • Structure Solution : SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) are widely used despite limitations in handling high torsional flexibility .
  • Validation : R-factor analysis and electron density maps ensure accuracy. For example, the compound’s interaction with PTP1B (Protein Tyrosine Phosphatase 1B) was resolved at 1.735 Å resolution, revealing binding modes critical for enzyme inhibition .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : While specific safety data for this compound is limited, structurally related sulfonamides (e.g., AVE-1625) suggest:
  • General Handling : Use gloves (nitrile or neoprene) and lab coats. Avoid inhalation/ingestion; work in a fume hood .
  • Storage : Store at –20°C in airtight containers to prevent degradation .
  • Toxicity : No acute toxicity reported, but chronic exposure risks warrant monitoring .

Advanced Research Questions

Q. How does the electronic nature of substituents affect the reactivity of this sulfonamide in nucleophilic substitution reactions?

  • Methodological Answer : The 4-chlorophenyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the sulfonamide sulfur. Reactivity can be modulated by:
  • Substituent Position : Para-chloro groups stabilize transition states via resonance, increasing reaction rates with amines or thiols .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility and stabilize charged intermediates .
  • Catalysis : Transition-metal catalysts (e.g., Pd) enable cross-coupling reactions to generate biaryl sulfonamides .

Q. What computational methods are used to predict interactions between this compound and biological targets like PTP1B?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina simulate binding poses using the crystal structure of PTP1B (PDB: 6NCF). The sulfonamide’s chlorine and methyl groups form hydrophobic contacts with Leu119 and Tyr46 residues .
  • MD Simulations : GROMACS or AMBER assess binding stability over time, revealing conformational changes in the enzyme’s active site .
  • QSAR Models : Predict bioactivity by correlating electronic descriptors (e.g., Hammett σ) with inhibitory IC₅₀ values .

Q. How can photoredox catalysis be optimized for asymmetric synthesis of derivatives?

  • Methodological Answer :
  • Catalyst Selection : Ru(bpy)₃²⁺ offers superior redox potential for single-electron transfer (SET) compared to organic dyes, enabling enantioselective C–N bond formation .
  • Chiral Ligands : Binaphthyl-derived ligands (e.g., BINAP) induce asymmetry during radical recombination steps.
  • Reaction Monitoring : In-situ NMR or HPLC tracks enantiomeric excess (ee), with optimal ee >90% achieved at –20°C .

Q. What are the challenges in refining crystal structures of sulfonamides with high torsional flexibility?

  • Methodological Answer :
  • Disorder Modeling : SHELXL’s PART instruction partitions disordered regions (e.g., rotating methyl groups) into multiple conformers .
  • Restraints : Distance (DFIX) and thermal (SIMU) restraints stabilize refinement for flexible moieties .
  • Validation Tools : CheckCIF identifies geometric outliers, while R₁/R₁₀₀₀ values <5% ensure reliability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-chlorophenyl)methyl]methanesulfonamide
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N-[(4-chlorophenyl)methyl]methanesulfonamide

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